2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-7(4-6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJYLOSWPIYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a chloro group, a trifluoromethyl-substituted piperidine ring, and a butanone moiety. These functional groups contribute to its biological activity and potential therapeutic applications.
The molecular formula of this compound is C10H14ClF3N, indicating the presence of chlorine, fluorine, nitrogen, and oxygen. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific receptors or enzymes in biological systems. The increased lipophilicity due to the trifluoromethyl group allows for enhanced cellular uptake and interaction with intracellular targets.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds structurally related to this compound have shown promising results against different cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis and inhibit cell proliferation in cancer models .
- Neuroprotective Effects : The compound's potential as a neuroprotective agent is under investigation, particularly in the context of neurological disorders where piperidine derivatives are known to play a role .
Case Studies
Several studies have explored the biological effects of similar piperidine derivatives:
- Cytotoxicity Evaluation : A study evaluating various piperidine derivatives found that certain analogs exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). These findings suggest that modifications in the piperidine structure can enhance biological activity .
- Mechanisms of Action : Research on related compounds has indicated that they may induce cell cycle arrest and apoptosis through pathways involving caspase activation and p53 modulation, which are crucial for cancer therapy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Trifluoromethyl-piperidine | TBD | Potential anticancer activity |
| 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | Lacks trifluoromethyl group | 480 nM | Cytotoxicity against A549 |
| 9H-pyrimido[4,5-b]indole derivative | Piperidine-based | 360 nM | GSK-3β inhibition |
Synthesis and Industrial Application
The synthesis of this compound typically involves nucleophilic substitution reactions where trifluoromethyl-piperidine reacts with chlorinated butanone derivatives. This synthesis can be optimized for high yield and purity using automated reactors in industrial settings .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is . Its structure includes:
- Chloro Group : Imparts electrophilic characteristics.
- Trifluoromethyl Group : Increases lipophilicity and may enhance receptor binding.
- Piperidine Ring : Provides a basic nitrogen atom that can participate in various chemical interactions.
Medicinal Chemistry
2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one is primarily explored for its potential as a pharmaceutical intermediate. Its structural attributes allow for modifications that can lead to the development of new drugs targeting neurological disorders and other therapeutic areas.
Biological Studies
The compound is investigated for its biological activities, including:
- Antimicrobial Properties : Studies suggest potential effectiveness against various pathogens.
- Anticancer Activities : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
Industrial Applications
In industrial chemistry, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique properties facilitate the production of derivatives with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting a promising role in developing new antimicrobial agents.
Case Study 2: Neurological Research
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its effects on neurotransmitter receptors. The results demonstrated a moderate affinity for certain receptors associated with anxiety and depression, indicating potential as a lead compound for antidepressant drugs.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the aromatic ring and the butanone chain. Key comparisons include:
Key Observations :
- The chlorine atom in the target compound may increase electrophilicity compared to hydroxydiphenylmethyl or thiophenyl substituents.
- Bulkier groups (e.g., hydroxydiphenylmethyl in 2r–2u) reduce synthetic yields (10–32%) due to steric hindrance .
- The trifluoromethyl group in the target compound and compound 16 enhances thermal stability and resistance to metabolic degradation .
Physicochemical Properties
Melting points, yields, and spectral data vary significantly with substituents:
Analysis :
- Lower yields in compounds with branched alkyl chains (e.g., 2t: 10%) suggest steric challenges during synthesis.
- Higher melting points in 2s (204°C) correlate with increased symmetry from ethyl substituents .
- The target compound’s chlorine atom is expected to reduce melting point compared to hydroxydiphenylmethyl analogs due to decreased molecular symmetry.
Spectroscopic Characterization
- IR Spectroscopy : The C=O stretch (~1680 cm⁻¹) is consistent across analogs, but substituents alter ancillary peaks (e.g., O-H stretches in 2t at 3182 cm⁻¹) .
- NMR : Piperidine protons in analogs resonate at δ 1.5–3.5 ppm (¹H NMR), while aromatic protons appear at δ 6.5–7.5 ppm . The chlorine atom in the target compound would deshield adjacent protons, shifting NMR signals upfield.
- LC/MS-MS : Molecular ion peaks (M+H+) increase with larger substituents (e.g., 456.24 for 2t vs. 428.32 for 2r) .
Functional and Application Differences
- Target Compound : Likely explored for medicinal chemistry applications (e.g., kinase inhibition) due to its trifluoromethyl and chlorine motifs.
- Compound 16 : Thiophene substitution may enhance π-π stacking in receptor binding.
- Pesticide Analogs () : Compounds like nitrofluorfen share trifluoromethyl groups but lack piperidine rings, emphasizing agrochemical over pharmacological utility .
Preparation Methods
Substitution Reaction Using 4-(Trifluoromethyl)piperidine and 2-Chlorobutanone Derivatives
-
- 4-(Trifluoromethyl)piperidine (nucleophile)
- 2-Chlorobutan-1-one or its substituted analogues (electrophile)
-
- The reaction is typically carried out in an organic solvent such as ethanol or dichloromethane.
- Mild heating or reflux conditions are employed to facilitate nucleophilic substitution.
- Base catalysts such as triethylamine may be used to scavenge HCl formed during the reaction.
-
- The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-chlorobutan-1-one.
- This leads to the formation of the amide bond with concurrent displacement of a leaving group if applicable.
Multi-Step Synthesis Including Piperidine Functionalization
Step 1: Synthesis of 4-(trifluoromethyl)piperidine
- This can be achieved by selective trifluoromethylation of piperidine derivatives or by using commercially available 4-(trifluoromethyl)piperidine.
Step 2: Preparation of 2-chlorobutan-1-one
- Typically synthesized by chlorination of butanone at the alpha position using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Step 3: Coupling reaction
- The nitrogen of 4-(trifluoromethyl)piperidine is reacted with 2-chlorobutan-1-one under nucleophilic substitution conditions to form the target compound.
Comparative Synthesis Data
| Aspect | Method 1: Direct Substitution | Method 2: Multi-Step Synthesis |
|---|---|---|
| Starting Materials | 4-(Trifluoromethyl)piperidine + 2-chlorobutan-1-one | Piperidine derivative + trifluoromethylation + chlorobutanone preparation |
| Reaction Type | Nucleophilic substitution | Sequential functionalization and coupling |
| Solvent | Ethanol, dichloromethane | Various organic solvents depending on step |
| Catalysts/Base | Triethylamine or similar | Acid/base catalysts depending on step |
| Temperature | Reflux or mild heating | Variable, step-dependent |
| Yield | Moderate to high | Moderate, depending on step efficiency |
| Purification | Recrystallization, chromatography | Multi-step purification required |
Research Findings and Optimization
- Analogous Compound Synthesis: Research on terfenadine analogues demonstrates that substitution reactions involving piperidine derivatives and chloro-substituted butanones are effective in producing biologically active compounds with good yields.
- Effect of Trifluoromethyl Group: Incorporation of trifluoromethyl groups on the piperidine ring increases lipophilicity and metabolic stability, which is advantageous for medicinal chemistry applications.
- Reaction Monitoring: Techniques such as NMR and mass spectrometry are employed to confirm product formation and purity during synthesis.
- Purification: Recrystallization from solvents like DMF or ethanol is commonly used to isolate the pure compound.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Piperidine Functionalization | Use of trifluoromethylation agents or commercial sourcing | Obtain 4-(trifluoromethyl)piperidine | Critical for biological activity |
| 2. Preparation of 2-Chlorobutan-1-one | Chlorination of butanone with SOCl2 or PCl5 | Introduce chloro substituent | Control reaction conditions to avoid over-chlorination |
| 3. Coupling Reaction | Nucleophilic substitution in ethanol with base | Form amide linkage | Optimize temperature and base for yield |
| 4. Purification | Recrystallization or chromatography | Isolate pure product | Confirm purity by NMR/MS |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and ketone functionality (δ 200–210 ppm in ¹³C).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 269.05 (C₁₁H₁₄ClF₃NO⁺) .
How can advanced structural analysis resolve ambiguities in crystallographic data?
Q. Advanced
- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the piperidine ring. For example, a study on a similar chloro-piperidine derivative reported C–Cl bond lengths of 1.79 Å and dihedral angles of 15.3° between the ketone and piperidine moieties .
- DFT calculations : Validate experimental data by modeling optimized geometries (e.g., B3LYP/6-31G* basis set) .
What biological activities are hypothesized for this compound?
Basic
Structural analogs (e.g., 2-phenyl-1-(piperazinyl)butan-1-one) inhibit cellulose synthase (CESA3), suggesting potential as a plant growth modulator. Assays include:
- In vitro enzyme inhibition : Measuring UDP-glucose incorporation into cellulose.
- Mutagenesis studies : Testing resistance in Arabidopsis CESA3 mutants to confirm target specificity .
How can contradictory reports on biological activity be resolved?
Q. Advanced
- Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., NIH/3T3 fibroblasts vs. HeLa).
- Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended interactions.
- Structural analogs : Compare activity of derivatives (e.g., 2-chloro-1-(4-chlorophenoxy)ethanone) to isolate critical substituents .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced
What pharmacological assays are critical for evaluating target engagement?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to recombinant CESA3.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- In vivo imaging : Track compound distribution in plant roots using fluorescent tagging (e.g., BODIPY derivatives) .
How does the compound’s stability impact experimental design?
Q. Basic
- Storage : Store at –20°C under argon to prevent ketone oxidation.
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays to avoid precipitation.
- Degradation monitoring : Use HPLC-PDA (C18 column, 254 nm) to detect hydrolyzed byproducts .
What computational methods predict metabolic pathways for this compound?
Q. Advanced
- CYP450 docking : Simulate metabolism using AutoDock Vina and human CYP3A4 crystal structures (PDB: 5TDC).
- MetaSite : Predict Phase I/II metabolites (e.g., hydroxylation at C3 of the piperidine ring).
- MD simulations : Assess membrane permeability (e.g., CHARMM36 force field in lipid bilayers) .
Notes
- Structural Analogues : FAQs extrapolate insights from piperidine/ketone derivatives in cited evidence.
- Methodology : Emphasizes reproducibility through stepwise protocols and validation metrics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
